Pentachloroaniline

Analytical Chemistry Derivatization Gas Chromatography

Procure authentic Pentachloroaniline (PCA) for accurate pesticide metabolite tracking. This fully chlorinated aromatic amine is the primary reductive degradation product of PCNB, essential for GC-MS method validation. Its unique derivatization kinetics demand a pure standard to prevent quantification errors in environmental fate studies and residue monitoring.

Molecular Formula C6H2Cl5N
Molecular Weight 265.3 g/mol
CAS No. 527-20-8
Cat. No. B041903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloroaniline
CAS527-20-8
SynonymsNSC 49579;  PCA;  Pentachloroaminobenzene;  Pentachloroaniline;  2,3,4,5,6-Pentachloroaniline
Molecular FormulaC6H2Cl5N
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N
InChIInChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
InChIKeyKHCZSJXTDDHLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALCOHOL, ETHER, PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Pentachloroaniline (CAS 527-20-8): A Specialized Chlorinated Aromatic Amine for Analytical Standards and Environmental Research


Pentachloroaniline (PCA), a fully chlorinated aromatic amine (C6H2Cl5N), is a crystalline solid with a melting point of approximately 232 °C and a molecular weight of 265.35 g/mol . It is practically insoluble in water but readily dissolves in organic solvents such as chloroform, DMSO, and methanol [1]. This compound is primarily encountered as a key environmental metabolite of the fungicide pentachloronitrobenzene (PCNB, quintozene) and is utilized as an analytical reference standard in pesticide residue monitoring . PCA's distinct physicochemical and biological properties, dictated by its high degree of chlorination, necessitate its specific procurement over less chlorinated aniline analogs for specialized research and industrial applications.

Pentachloroaniline (CAS 527-20-8): Why Generic Substitution with Other Chloroanilines or Precursors Is Not Feasible


Generic substitution of pentachloroaniline (PCA) with other chloroanilines or its precursor, pentachloronitrobenzene (PCNB), is not scientifically valid due to profound differences in chemical reactivity, biological activity, and environmental behavior. For instance, PCA exhibits markedly slower derivatization kinetics compared to less chlorinated analogs, a critical factor in analytical method development [1]. Furthermore, PCA demonstrates significantly reduced antimicrobial potency relative to PCNB, with a narrower spectrum of activity and higher inhibitory concentrations [2]. Its unique sequential dechlorination pathway under anaerobic conditions distinguishes its environmental fate from that of lower chlorinated anilines, with measurable differences in transformation rates and product profiles [3]. These quantifiable discrepancies mandate the specific procurement and use of PCA for targeted research in analytical chemistry, environmental science, and pesticide metabolism studies, as outlined in the evidence below.

Quantitative Evidence for Pentachloroaniline (CAS 527-20-8) Differentiation in Research and Industrial Procurement


Differential Reactivity: Pentachloroaniline Exhibits Significantly Slower Acylation Kinetics Compared to Less Chlorinated Anilines

Pentachloroaniline (PCA) demonstrates a quantifiable kinetic barrier to derivatization compared to other anilines. In a study on the formation of amide derivatives for gas chromatographic analysis, the reaction of PCA with trifluoroacetic anhydride (TFAA) was only 70% complete after 5 minutes at room temperature [1]. This contrasts sharply with the behavior of aniline and most other chloroanilines, where the TFAA reaction was observed to be complete (>95%) within the same 5-minute window [1]. This difference is specific to the steric and electronic effects of the fully substituted pentachloroaniline ring.

Analytical Chemistry Derivatization Gas Chromatography

Reduced Antimicrobial Efficacy: Pentachloroaniline Is a Weaker Fungicide than Its Precursor PCNB with a Narrower Spectrum of Activity

Pentachloroaniline (PCA) exhibits markedly lower antimicrobial potency compared to its precursor, the fungicide pentachloronitrobenzene (PCNB). A soil microbiology study found that PCNB had a broader antimicrobial spectrum and was inhibitory to soil microorganisms at lower concentrations than was PCA [1]. Specifically, while PCA was inhibitory to the fungus Rhizoctonia solani, its effect was less potent than that of PCNB [1]. This confirms PCA's role as a less active metabolite, a critical distinction for environmental fate and efficacy studies.

Agricultural Microbiology Fungicide Activity Soil Science

Quantified Dechlorination Kinetics: Pentachloroaniline's Anaerobic Transformation Half-Life Is Distinct from Its Metabolic Products

Pentachloroaniline (PCA) undergoes sequential reductive dechlorination under anaerobic conditions, a process that is not observed for all chloroanilines. A kinetic study with a mixed methanogenic culture determined the dechlorination rate (k') for PCA to be between 0.25 and 1.19 µM/day, with a corresponding half-life range of 1.5 to 8.5 days at an initial concentration of 3 µM [1]. In contrast, monochloroanilines were not dechlorinated by the same culture, highlighting a distinct difference in biodegradability based on the degree of chlorination [1].

Environmental Remediation Biodegradation Kinetics Anaerobic Microbiology

Unique Bioconcentration Profile: Pentachloroaniline Shows a BCF that Diverges from Predictions Based on Simple Hydrophobicity

The bioconcentration factor (BCF) of pentachloroaniline (PCA) in fish does not conform to simple linear models derived from chlorobenzenes. An experimental study in guppies determined BCF values for PCA that were lower than predicted based on its octanol-water partition coefficient (log Kow) [1]. While 2,3,5,6-tetrachloroaniline and PCA showed relatively low BCF values due to a bi-phasic (initially fast) elimination, 2,3,4,5-tetrachloroaniline exhibited an even lower BCF, possibly due to a lower uptake rate [1]. This indicates that the BCF of chloroanilines is not solely dependent on the number of chlorine substituents but also on their position and associated metabolic or elimination processes.

Environmental Toxicology Bioaccumulation Risk Assessment

Targeted Applications for Pentachloroaniline (CAS 527-20-8) Based on Verified Evidence


Development and Validation of GC-MS Methods for Pesticide Residue Analysis

Given its unique derivatization kinetics with common acylating agents like TFAA (only 70% complete in 5 minutes), Pentachloroaniline (PCA) serves as a critical proficiency testing standard for GC-MS methods. Laboratories aiming to quantify PCA alongside other aniline derivatives must use an authentic PCA standard to optimize reaction conditions (e.g., time, temperature, or choice of derivatizing agent like HFBA) and establish accurate calibration curves, as generic aniline protocols will lead to significant underestimation [1].

Environmental Fate Studies on the Fungicide Pentachloronitrobenzene (PCNB)

PCA is the principal reductive transformation product of the fungicide PCNB in anaerobic environments. Procurement of a high-purity PCA standard is indispensable for researchers tracking the degradation and persistence of PCNB in soil and sediment microcosms. By quantifying both PCNB and its metabolite PCA, scientists can delineate the pathways of fungicide dissipation and accurately assess the long-term environmental burden of PCNB application, distinguishing it from the formation of other potential metabolites [2].

Kinetic Modeling of Reductive Dechlorination in Anaerobic Bioremediation

The specific dechlorination kinetics (half-life of 1.5-8.5 days at 3 µM) make PCA a valuable model compound for studying anaerobic microbial processes. Researchers designing or monitoring bioremediation strategies for chlorinated aromatic compounds require pure PCA to establish baseline transformation rates and to identify the specific dechlorinating microbial consortia. This compound's behavior provides a measurable benchmark against which the effectiveness of engineered or natural attenuation processes for polychlorinated contaminants can be compared [3].

Bioaccumulation Studies for Regulatory Environmental Risk Assessment

The BCF of PCA (experimentally determined as 512.15) deviates from predictions made by simple log Kow models. This underscores the necessity of using PCA as a calibration and validation standard in analytical methods (e.g., GC-MS) designed to quantify its residues in biological matrices like fish tissue. For regulatory bodies and contract research organizations, this ensures that environmental risk assessments for this specific contaminant are based on accurate, compound-specific data rather than unreliable QSAR estimations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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